2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide
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Overview
Description
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to an isoxazole ring, which is further connected to a propylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoxazole.
Attachment of the Propylacetamide Moiety: The final step involves the acylation of the isoxazole derivative with propylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the isoxazole ring contributes to its stability and reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate
- 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate
Uniqueness
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylacetamide moiety differentiates it from other similar compounds, potentially leading to unique pharmacological profiles and applications.
Properties
IUPAC Name |
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c1-2-5-17-14(19)8-10-7-13(20-18-10)11-4-3-9(15)6-12(11)16/h3-4,6-7H,2,5,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBQQQSYADZYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=NOC(=C1)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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